molecular formula C9H8O3 B134852 3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one CAS No. 857054-06-9

3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one

Cat. No. B134852
M. Wt: 164.16 g/mol
InChI Key: TYHXSNBTCKZPMK-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one is a biochemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms contributes to the unique properties of this compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 398.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.9±3.0 kJ/mol, and it has a flash point of 168.3±17.8 °C . The compound’s index of refraction is 1.565, and it has a molar refractivity of 42.0±0.4 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Germination and Plant Growth Stimulation

3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one, a variant of the smoke compound 3-methyl-2H-furo[2,3-c]pyran-2-one, has been identified as an influential agent in stimulating seed germination and enhancing seedling vigor in various plant species. This compound is found in smoke, particularly in smoke-water solutions derived from burning plant material. Research has shown its effectiveness in promoting germination in both fire-dependent and fire-independent plant species globally. A study on the synthesis and identification of this compound highlights its potential in agriculture and horticulture for enhancing germination and plant growth (Flematti, Ghisalberti, Dixon, & Trengove, 2005).

Genotoxicity Assessment

Given its potential widespread use in agriculture, the genotoxic effects of 3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one have been evaluated. Studies involving genotoxicity testing, such as the Ames test and VITOTOX test, have found no mutagenic activity induced by this compound. This absence of toxic and genotoxic effects at tested concentrations makes it a suitable candidate for use as a germination promoter and growth stimulant in various environmental sectors (Verschaeve et al., 2006).

Role in Seed Biology

This compound, identified in plant-derived smoke, has been shown to have significant effects not just on the germination but also on post-germination stages of seed development. Studies have demonstrated its ability to improve the germination rate, vigor, and overall growth of vegetable crops and maize, suggesting its utility as a plant growth promoter. This opens up possibilities for its use as a seed priming or preconditioning agent for better plant establishment (Staden, Sparg, Kulkarni, & Light, 2006).

Structure-Activity Relationship Studies

Further research into the structure-activity relationship of karrikin analogues, including 3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one, has provided insights into the key structural features required for biological activity. These findings are crucial for understanding the mode of action of these compounds and enhancing their germination-promoting capabilities (Flematti et al., 2010).

properties

IUPAC Name

3,7-dimethylfuro[2,3-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-7-3-4-11-6(2)8(7)12-9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHXSNBTCKZPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC(=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
C Trinh, L Gevaert, L Kohout… - Journal of Applied …, 2010 - Wiley Online Library
Smoke, smoke‐water and aerosols have a stimulatory effect on seed germination and growth vigour of many seedlings, making them potentially useful for different purposes, provided …
GR Flematti, ED Goddard-Borger… - Journal of Agricultural …, 2007 - ACS Publications
The butenolide, 3-methyl-2H-furo[2,3-c]pyran-2-one (1), has recently been identified as the germination stimulant present in smoke that promotes the germination of seeds from a wide …
Number of citations: 118 pubs.acs.org
DC Nelson, JA Riseborough, GR Flematti… - Plant …, 2009 - academic.oup.com
Discovery of the primary seed germination stimulant in smoke, 3-methyl-2H-furo[2,3-c]pyran-2-one (KAR 1 ), has resulted in identification of a family of structurally related plant growth …
Number of citations: 329 academic.oup.com
A Evidente, M Masi, BT Linaldeddu, A Franceschini… - Phytochemistry, 2012 - Elsevier
Two phytotoxic dihydrofuropyran-2-ones, named afritoxinones A and B, were isolated from liquid culture of Diplodia africana, a fungal pathogen responsible for branch dieback of …
Number of citations: 33 www.sciencedirect.com
KS Downes, ME Light, M Pošta, L Kohout… - Annals of …, 2013 - academic.oup.com
Background and Aims A major germination-promoting chemical in smoke-water is 3-methyl-2H-furo[2,3-c]pyran-2-one (karrikinolide, KAR 1 ). However, not all species that germinate in …
Number of citations: 51 academic.oup.com
A Akeel, MMA Khan, H Jaleel, M Uddin - Journal of Plant Growth …, 2019 - Springer
Plant-derived smoke is a positive regulator of seed germination and growth with regard to many plant species. Of the several compounds present in plant-derived smoke, karrikinolide or …
Number of citations: 27 link.springer.com
ME Light, R Anthonissen, A Maes, L Verschaeve… - … /Genetic Toxicology and …, 2015 - Elsevier
Plant-derived smoke and certain smoke compounds improve seed germination and enhance seedling growth of many species. Thus, smoke-infused water and the active smoke-…
Number of citations: 6 www.sciencedirect.com
M Partoens, MG Kulkarni, ME Light… - South African Journal of …, 2018 - Elsevier
The potential agricultural or horticultural use of ‘smoke technology’ has received considerable attention since plant-derived smoke-water or smoke-derived compounds can play an …
Number of citations: 4 www.sciencedirect.com
A Khatoon, SU Rehman, MM Aslam, M Jamil… - International Journal of …, 2020 - mdpi.com
The role of plant-derived smoke, which is changed in mineral-nutrient status, in enhancing germination and post-germination was effectively established. The majority of plant species …
Number of citations: 24 www.mdpi.com
H Sun, ZX Xu, J Zhou, LP Guo - South African journal of botany, 2020 - Elsevier
The effects of smoke-derived karrikins (KAR 1 ) on the contents of endogenous signal molecules including (Ca 2+ )–calmodulin (CaM), brassinolide (BL) and Jasmonic acid (JA) and …
Number of citations: 4 www.sciencedirect.com

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